molecular formula C20H19NO4 B2489922 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid CAS No. 1702888-95-6

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid

Cat. No. B2489922
CAS RN: 1702888-95-6
M. Wt: 337.375
InChI Key: PCEPBBOZZJAHST-UHFFFAOYSA-N
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Description

The compound “1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid” is a type of unnatural amino acid . It is derived from a C-H Activation methodology .


Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation . This process can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

This compound is used in peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxy carbonyl) is a common protecting group for amino acids in solid-phase peptide synthesis . It’s particularly useful as a coupling agent in peptide synthesis .

Preparation of N-Methylated Peptides

The compound is used in the preparation of N-methylated peptides . N-methylation of short peptide sequences protected on the carboxyl function as methyl esters was performed by a successful procedure that involves the protection of the terminal amino function with the p-nitrobenzenesulfonyl group (nosyl group) and the subsequent N-methylation of the resulting peptides with an ethereal solution of diazomethane .

Synthesis of Amino Aldehydes

The compound is used in the synthesis of amino aldehydes . Much of their application in this field stems from the need for N-protected amino aldehydes which are important intermediates for many chemo selective transformations .

Synthesis of Acetylenes

The compound is also useful in the synthesis of acetylenes . Acetylenes are starting materials for the popular click reactions .

Derivatization of Amines for HPLC

The compound is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . It’s also used for derivatizing amino acids for HPLC analysis .

Synthesis of Cationic Amino Acid Building Blocks

The compound is used in the synthesis of cationic amino acid building blocks . Diamino acids are commonly found in bioactive compounds, yet only few are commercially available as building blocks for solid-phase peptide synthesis .

Mechanism of Action

Target of Action

It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Fmoc compounds are typically used as a protective group in peptide synthesis . They protect the amino group of amino acids during the synthesis process and are removed under basic conditions when no longer needed.

Action Environment

Fmoc compounds are typically stable at room temperature and have a long shelf-life , suggesting that they are relatively resistant to environmental changes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEPBBOZZJAHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid

CAS RN

1702888-95-6
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid
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